![molecular formula C11H12Cl2N2O5 B1148396 D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] CAS No. 138879-88-6](/img/new.no-structure.jpg)

D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

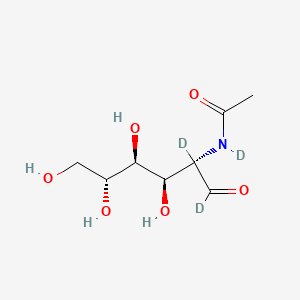

D-threo-chloramphenicol, [dichloroacetyl-1-14C], is a radiolabeled derivative of the antibiotic chloramphenicol. This compound is characterized by the presence of a dichloroacetyl group labeled with carbon-14, a radioactive isotope. Chloramphenicol itself is a broad-spectrum antibiotic originally isolated from the soil bacterium Streptomyces venezuelae. The radiolabeled version is primarily used in scientific research to study the pharmacokinetics, metabolism, and biochemical pathways of chloramphenicol.

準備方法

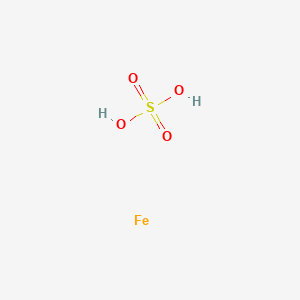

The synthesis of D-threo-chloramphenicol, [dichloroacetyl-1-14C], involves several steps:

Synthesis of [14C]dichloroacetic acid: This is typically prepared from [14C]bicarbonate through a series of chemical reactions.

Formation of the dichloroacetyl group: The [14C]dichloroacetic acid is then reacted with threo-chloramphenicol to introduce the radiolabeled dichloroacetyl group.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity

化学反応の分析

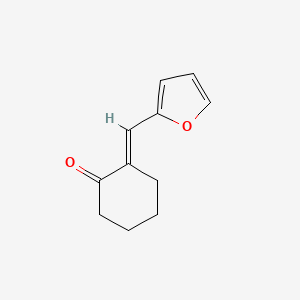

D-threo-chloramphenicol, [dichloroacetyl-1-14C], undergoes various chemical reactions, including:

Oxidation: The nitro group in chloramphenicol can be reduced to an amine group under specific conditions.

Reduction: The dichloroacetyl group can be hydrolyzed to form dichloroacetic acid.

Substitution: The hydroxyl groups in chloramphenicol can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

D-threo-chloramphenicol, [dichloroacetyl-1-14C], is widely used in scientific research, particularly in:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of chloramphenicol in biological systems.

Metabolism: Investigating the metabolic pathways and intermediates formed during the breakdown of chloramphenicol.

Biochemical Pathways: Elucidating the biochemical mechanisms of action of chloramphenicol at the molecular level.

Toxicology: Assessing the potential toxic effects of chloramphenicol and its metabolites

作用機序

Chloramphenicol exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This prevents the formation of peptide bonds between amino acids, thereby inhibiting protein synthesis and bacterial growth. The radiolabeled version allows researchers to track the compound’s interaction with bacterial cells and study its mechanism of action in detail .

類似化合物との比較

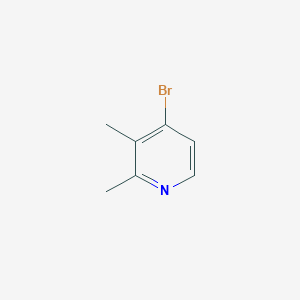

D-threo-chloramphenicol, [dichloroacetyl-1-14C], is unique due to its radiolabeled dichloroacetyl group. Similar compounds include:

Chloramphenicol: The non-radiolabeled version, widely used as an antibiotic.

Thiamphenicol: A derivative of chloramphenicol with a methylsulfonyl group instead of the nitro group.

Florfenicol: Another derivative with a fluorine atom replacing the hydroxyl group on the dichloroacetyl moiety.

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .

特性

CAS番号 |

138879-88-6 |

|---|---|

分子式 |

C11H12Cl2N2O5 |

分子量 |

325.15 |

同義語 |

D-THREO-CHLORAMPHENICOL, [DICHLOROACETYL-1-14C] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)